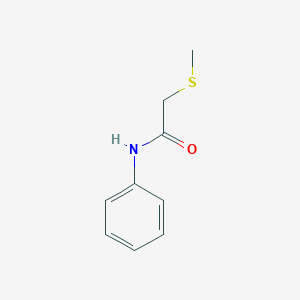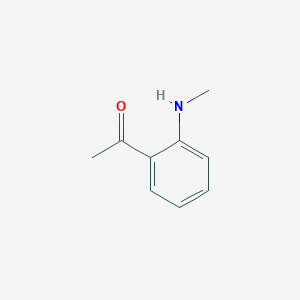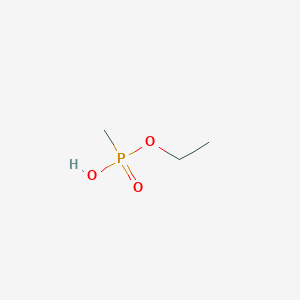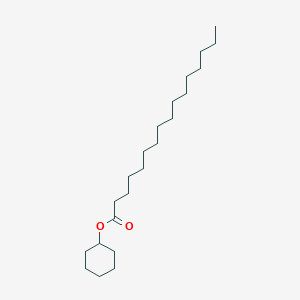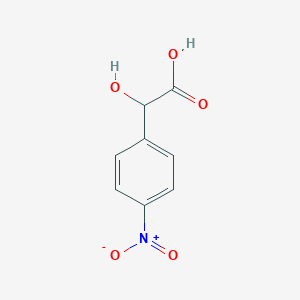
N-(4-Methoxybenzylidene)-4-methoxyaniline
説明
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a nematic liquid crystal molecule that can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .
Synthesis Analysis
The compound has been synthesized and grown as a single crystal by the slow evaporation solution growth technique . The compound was characterized by FTIR (4000-400 cm (-1)), FT-Raman (3500-50 cm (-1)) and UV-Vis (800-200 nm) spectroscopy .Molecular Structure Analysis
The molecular structure of MBBA has been investigated experimentally and theoretically using Gaussian03 software package . The optimized molecular structure, vibrational frequencies, corresponding vibrational assignments of MBBA have been performed using B3LYP method with the 6-31G (d,p) basis set .Chemical Reactions Analysis
The phase transition of MBBA confined within porous silica materials with one- and three-dimensional pore architectures has been investigated using differential scanning calorimetry (DSC) . Each phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .Physical And Chemical Properties Analysis
The physical and chemical properties of MBBA include a density of 1.0±0.1 g/cm3, boiling point of 403.9±38.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.0±3.0 kJ/mol, flash point of 160.0±19.3 °C, index of refraction of 1.527, molar refractivity of 84.5±0.5 cm3 .科学的研究の応用
Application in Liquid Crystal Phase Transition Studies
Specific Scientific Field
Summary of the Application
- The compound is used to study phase transitions in liquid crystals when confined within porous silica materials .
Methods of Application or Experimental Procedures
- Differential Scanning Calorimetry (DSC) is used to investigate the phase transition of the liquid crystal .
- The compound is confined within porous silica materials with one- and three-dimensional pore architectures .
Results or Outcomes
- Each phase-transition temperature of the confined compound linearly decreased with the inverse pore size compared with that of bulk compound .
- The degree of temperature shift varied due to differences in the pore architectures .
Application in Antimicrobial Activity Studies
Specific Scientific Field
Summary of the Application
Methods of Application or Experimental Procedures
- The compound is synthesized by the condensation of isonicotinic acid hydrazide (isoniazid) with 4-methoxybenzaldehyde (p-anisaldehyde) .
- The synthesized compound is then used to form metal complexes of Cu(II) and Ni(II) .
Results or Outcomes
Application in Liquid Crystal-Based Nanocolloids
Specific Scientific Field
Summary of the Application
Methods of Application or Experimental Procedures
Results or Outcomes
Application in Phase Transition Studies
Specific Scientific Field
Summary of the Application
- The compound is used to study phase transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) when confined within mesoporous silica .
Methods of Application or Experimental Procedures
- Differential Scanning Calorimetry (DSC) is used to investigate the phase transition of the liquid crystal .
- The compound is confined within mesoporous silica materials with one- and three-dimensional pore architectures .
Results or Outcomes
- Each phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .
- The degree of temperature shift varied due to differences in the pore architectures .
Application in Liquid Crystal Cells
Specific Scientific Field
Summary of the Application
Methods of Application or Experimental Procedures
Results or Outcomes
Application in Non-Linear Optical Studies
Specific Scientific Field
Summary of the Application
- The compound is used in a theoretical study of the non-linear optical and charge transport properties of N-(4-methoxybenzylidene)isonicotinohydrazone .
Methods of Application or Experimental Procedures
将来の方向性
特性
IUPAC Name |
N,1-bis(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOHZYPZEUJYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294253 | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzylidene)-4-methoxyaniline | |
CAS RN |
1749-08-2 | |
| Record name | 1749-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Methoxybenzylidene)-4-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



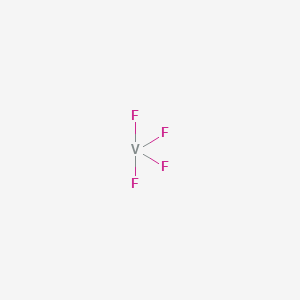
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
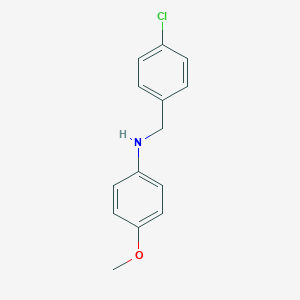

![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
